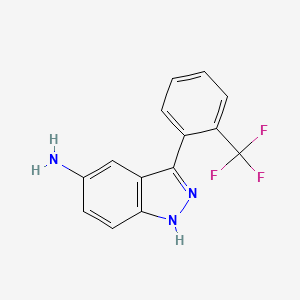
3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amine
Übersicht
Beschreibung
3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amine, also known as GSK-3 inhibitor VIII, is a chemical compound that has been widely used in scientific research for its potential therapeutic properties.
Wirkmechanismus
3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amine inhibitor VIII inhibits 3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amineβ by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrates, which leads to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
Studies have shown that 3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amine inhibitor VIII can induce apoptosis and inhibit cell proliferation in various cancer cell lines. It has also been shown to improve cognitive function and reduce amyloid-beta deposition in mouse models of Alzheimer's disease. In addition, 3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amine inhibitor VIII has been shown to improve glucose tolerance and insulin sensitivity in mouse models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amine inhibitor VIII in lab experiments is its specificity for 3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amineβ. This allows researchers to study the specific effects of inhibiting this enzyme without affecting other cellular processes. However, one limitation of using 3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amine inhibitor VIII is its potential toxicity at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
Future research on 3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amine inhibitor VIII could focus on its potential therapeutic applications in other diseases, such as Parkinson's disease and schizophrenia. In addition, further studies could explore the potential synergistic effects of combining 3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amine inhibitor VIII with other drugs or therapies. Finally, research could also focus on developing more potent and selective 3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amine inhibitors for use in both lab experiments and potential clinical applications.
Conclusion
In conclusion, 3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amine inhibitor VIII is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amine inhibitor VIII could lead to new insights into its potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amine inhibitor VIII has been extensively studied for its potential therapeutic properties in various diseases, including cancer, Alzheimer's disease, and diabetes. It has been shown to inhibit 3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amineβ, a key enzyme involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Eigenschaften
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]-1H-indazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3/c15-14(16,17)11-4-2-1-3-9(11)13-10-7-8(18)5-6-12(10)19-20-13/h1-7H,18H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMXCNDLIKCMNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC3=C2C=C(C=C3)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653486 | |
| Record name | 3-[2-(Trifluoromethyl)phenyl]-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amine | |
CAS RN |
1175843-03-4 | |
| Record name | 3-[2-(Trifluoromethyl)phenyl]-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



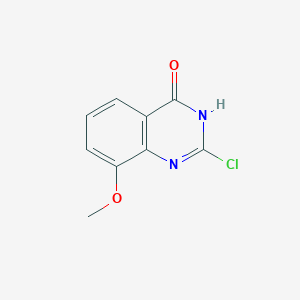
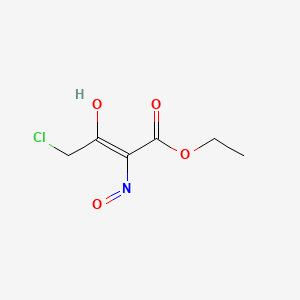

![2-(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methoxyphenyl)-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B1497778.png)



![2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1497786.png)


![Trifluoro-methanesulfonic acid 8-chloro-11-(4-methyl-piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepin-2-yl ester](/img/structure/B1497789.png)
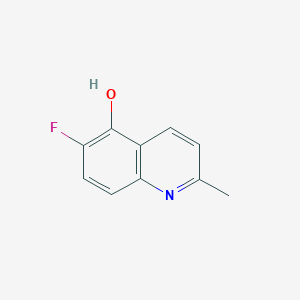
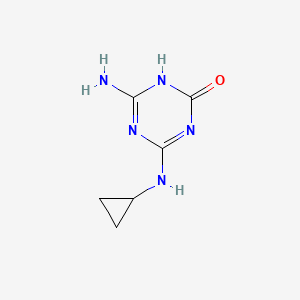
![ethyl (2E)-2-(chloroacetyl)-3-[(4-ethoxyphenyl)amino]but-2-enoate](/img/structure/B1497798.png)